4-[(Furan-2-ylmethyl)-amino]-phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(furan-2-ylmethylamino)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-10-5-3-9(4-6-10)12-8-11-2-1-7-14-11/h1-7,12-13H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTKWCXKOGPYKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 4-[(Furan-2-ylmethyl)-amino]-phenol: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 4-[(Furan-2-ylmethyl)-amino]-phenol, a molecule of significant interest in medicinal chemistry. Despite its structural simplicity, this compound is not widely cataloged, lacking a dedicated CAS number in major chemical databases. This guide addresses this information gap by detailing the compound's nomenclature, predicted physicochemical properties, and a robust, proposed synthetic route via reductive amination. Furthermore, it explores the compound's potential applications in drug development by analyzing the well-established pharmacological profiles of its core components: the 4-aminophenol scaffold and the furan ring. Safety considerations, based on data from related structures, are also discussed to provide a complete profile for researchers, scientists, and drug development professionals.
Chemical Identity and Nomenclature
The compound in focus is 4-[(Furan-2-ylmethyl)-amino]-phenol . A critical point of clarification is its distinctness from structurally similar compounds. For instance, it is often confused with 4-({[(furan-2-yl)methyl]amino}methyl)phenol, which contains an additional methylene bridge and possesses the CAS number 478358-10-0. The subject of this guide features a direct nitrogen-to-aromatic ring bond.
While a specific CAS number for 4-[(Furan-2-ylmethyl)-amino]-phenol is not readily found in public databases, indicating it is not a widely commercialized or extensively documented compound, its identity is clear from its name.[1]
-
IUPAC Name: 4-((Furan-2-ylmethyl)amino)phenol
-
Common Synonyms: N-Furfuryl-p-aminophenol, 4-(furfurylamino)phenol
-
Molecular Formula: C₁₁H₁₁NO₂
-
Molecular Weight: 189.21 g/mol
| Property | Predicted Value/Information | Source/Basis |
| Physical State | Likely a solid at room temperature, possibly crystalline. May discolor upon exposure to air and light. | Based on 4-aminophenol, which is a crystalline solid.[2] |
| Solubility | Moderately soluble in alcohols; sparingly soluble in water. Soluble in polar organic solvents like DMSO and DMF. | Inferred from the hydrophilic phenol group and the organic furan and amine components. 4-aminophenol is moderately soluble in alcohols.[2] |
| pKa | Expected to have two pKa values: one for the weakly acidic phenolic proton (~10-11) and one for the weakly basic secondary amine proton (~4-5). | Based on the known pKa values of 4-aminophenol. |
| Stability | Prone to oxidation, particularly under basic conditions or in the presence of air, a characteristic feature of aminophenols. | 4-aminophenol and its derivatives are known to oxidize readily.[2] |
Proposed Synthesis: Reductive Amination
The most direct and industrially scalable method for synthesizing 4-[(Furan-2-ylmethyl)-amino]-phenol is the reductive amination of furfural (a biomass-derived aldehyde) with 4-aminophenol.[3][4][5] This one-pot reaction involves two key steps: the formation of a Schiff base (imine) intermediate, followed by its immediate reduction to the target secondary amine.
Causality in Experimental Design
The choice of reductive amination is strategic. It is a highly efficient transformation that forms the C-N bond and reduces the imine in a single process, minimizing intermediate isolation steps and improving overall yield. The selection of sodium borohydride (NaBH₄) as the reducing agent is based on its mild nature and excellent selectivity for the imine functional group over the aldehyde, though careful control of addition is necessary. A more selective agent like sodium triacetoxyborohydride could also be employed to minimize side reactions. Methanol is chosen as the solvent for its ability to dissolve both reactants and the reducing agent.
Detailed Step-by-Step Protocol
Materials:
-
4-Aminophenol (1.0 eq)
-
Furfural (1.05 eq)
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-aminophenol in anhydrous methanol.
-
Imine Formation: To this solution, add furfural dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the N-(furan-2-ylmethylene)-4-hydroxyaniline (Schiff base) intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride in small portions, ensuring the internal temperature does not exceed 10 °C. Caution: Hydrogen gas is evolved.
-
Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until TLC indicates the complete consumption of the imine. Quench the reaction by carefully adding 1 M HCl to decompose excess NaBH₄.
-
Neutralization and Extraction: Neutralize the mixture to pH 7-8 with a saturated sodium bicarbonate solution. Extract the product into ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-[(Furan-2-ylmethyl)-amino]-phenol.
Synthesis Workflow Diagram
Sources
- 1. 4-[(Furan-2-ylmethyl)-amino]-phenol | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 3. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Thermodynamic Stability of N-(furan-2-ylmethyl) aminophenol Derivatives
This guide provides an in-depth exploration of the thermodynamic stability of N-(furan-2-ylmethyl) aminophenol derivatives, a class of compounds with significant potential in drug discovery and materials science.[1][2][3] As researchers and drug development professionals, understanding the inherent stability of these molecules is paramount for predicting their shelf-life, metabolic fate, and overall viability as therapeutic agents or functional materials. This document will delve into the synthesis, factors influencing stability, and the robust experimental and computational methodologies used to characterize these properties, ensuring a comprehensive understanding grounded in scientific integrity.
Introduction: The Significance of N-(furan-2-ylmethyl) aminophenol Derivatives
The fusion of a furan ring with an aminophenol moiety creates a unique chemical scaffold with a rich pharmacological potential. Furan derivatives are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The furan nucleus is a versatile pharmacophore that can act as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[3]
Aminophenols and their derivatives are also crucial intermediates in the pharmaceutical and dye industries.[4][5] The aminophenol scaffold itself possesses antioxidant and other biological activities.[6][7] The combination of these two pharmacologically active fragments in N-(furan-2-ylmethyl) aminophenol derivatives presents a promising avenue for the development of novel therapeutics. However, the inherent reactivity of both the furan and aminophenol rings necessitates a thorough investigation of their thermodynamic stability. Aminophenols, particularly the ortho and para isomers, are susceptible to oxidation, while the furan ring can undergo rearrangements under certain conditions.[4][8] This guide will provide the foundational knowledge and practical methodologies to assess and understand the stability of this important class of molecules.
Synthesis of N-(furan-2-ylmethyl) aminophenol Derivatives
The synthesis of N-(furan-2-ylmethyl) aminophenol derivatives is typically achieved through reductive amination. This common and efficient method involves the reaction of an aminophenol with furfural (furan-2-carbaldehyde) to form a Schiff base (imine) intermediate, which is then reduced to the desired secondary amine.
General Synthesis Protocol: Reductive Amination
This protocol outlines the synthesis of 4-[(furan-2-ylmethyl)amino]phenol as a representative example.
Materials:
-
4-Aminophenol
-
Furfural
-
Methanol (or other suitable alcohol)
-
Sodium borohydride (NaBH₄) or catalytic hydrogenation setup (e.g., H₂/Pd-C)
-
Glacial acetic acid (optional, as a catalyst for imine formation)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
-
Column chromatography supplies (silica gel)
Step-by-Step Procedure:
-
Imine Formation:
-
Dissolve 1 equivalent of 4-aminophenol in methanol in a round-bottom flask.
-
Add 1 to 1.1 equivalents of furfural to the solution.
-
If the reaction is slow, a catalytic amount of glacial acetic acid can be added.
-
Stir the reaction mixture at room temperature and monitor the formation of the imine by TLC. The reaction is typically complete within 1-4 hours.
-
-
Reduction of the Imine:
-
Cool the reaction mixture in an ice bath.
-
Slowly add 1.5 to 2 equivalents of sodium borohydride in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the imine.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Reduce the volume of methanol using a rotary evaporator.
-
Add ethyl acetate to the aqueous residue and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
-
Caption: Reductive amination workflow for the synthesis of N-(furan-2-ylmethyl) aminophenol derivatives.
Factors Influencing Thermodynamic Stability
The thermodynamic stability of N-(furan-2-ylmethyl) aminophenol derivatives is a multifactorial property influenced by both intramolecular and intermolecular forces, as well as environmental conditions.
Isomeric Position of the Hydroxyl and Amino Groups
The relative positions of the hydroxyl and amino groups on the phenol ring play a critical role in the stability of the aminophenol moiety.[4]
-
Ortho- and Para-isomers: These isomers are more susceptible to oxidation, which can lead to the formation of colored quinone-imine products.[4] The presence of the electron-donating amino and hydroxyl groups in conjugation increases the electron density of the ring, making it more prone to oxidation.
-
Meta-isomer: 3-Aminophenol is the most stable of the aminophenol isomers under atmospheric conditions.[4][5] Therefore, N-(furan-2-ylmethyl)-3-aminophenol derivatives are predicted to exhibit greater intrinsic stability against oxidation compared to their ortho- and para- counterparts.
Substituents on the Furan and Phenol Rings
The presence of electron-withdrawing or electron-donating groups on either aromatic ring can significantly impact the overall stability.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -CF₃) on the phenol ring can decrease the electron density, potentially making it less susceptible to oxidation and thus increasing thermodynamic stability.
-
Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -CH₃) on the phenol ring would likely decrease the stability towards oxidation.
Environmental Factors
-
Temperature: Elevated temperatures can provide the activation energy for decomposition pathways.
-
pH: The stability of aminophenols is pH-dependent. In basic solutions, the phenoxide ion is readily formed, which is more susceptible to oxidation. Acidic conditions may lead to protonation of the amino group, which can affect stability, and strong acids can cause rearrangement of the furan ring.[8]
-
Presence of Oxidants: Exposure to air (oxygen) and light can accelerate oxidative degradation.[4] The use of antioxidants may be necessary for the formulation and storage of less stable derivatives.[5]
-
Solvent: The polarity of the solvent can influence stability. Polar solvents may stabilize charged intermediates in decomposition pathways.[9]
Caption: Key factors influencing the thermodynamic stability of N-(furan-2-ylmethyl) aminophenol derivatives.
Experimental Determination of Thermodynamic Stability
A quantitative assessment of thermodynamic stability requires rigorous experimental methodologies.
Calorimetry
Calorimetry directly measures the heat changes associated with chemical or physical processes.
-
Bomb Combustion Calorimetry: This technique is used to determine the standard enthalpy of formation (ΔfH°).[10] By burning a known amount of the compound in a high-pressure oxygen environment, the heat of combustion is measured.[11] More stable isomers will release less energy upon combustion.[11]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is used to determine melting points, enthalpies of fusion, and to study thermal decomposition. A higher decomposition temperature generally indicates greater thermal stability.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is invaluable for determining decomposition temperatures and studying the kinetics of degradation.
Table 1: Overview of Experimental Thermodynamic Techniques
| Technique | Measured Property | Information Gained |
| Bomb Combustion Calorimetry | Heat of combustion | Standard enthalpy of formation, relative stability |
| Differential Scanning Calorimetry (DSC) | Heat flow | Melting point, phase transitions, decomposition temperature |
| Thermogravimetric Analysis (TGA) | Mass change | Thermal stability, decomposition kinetics |
| Knudsen Effusion Method | Vapor pressure | Enthalpy and entropy of sublimation/vaporization |
Vapor Pressure Measurement
-
Knudsen Effusion Method: This method is used to measure the vapor pressure of low-volatility solids.[13] From the temperature dependence of the vapor pressure, the standard enthalpies and entropies of sublimation can be derived, which are fundamental thermodynamic properties.[14]
Protocol: Stability Assessment using DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the purified N-(furan-2-ylmethyl) aminophenol derivative into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Experimental Conditions:
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 400 °C).
-
-
Data Analysis:
-
The resulting thermogram will show endothermic peaks corresponding to melting and exothermic events corresponding to decomposition.
-
The onset temperature of the decomposition exotherm is a key indicator of thermal stability.
-
Caption: Experimental workflow for assessing thermal stability using Differential Scanning Calorimetry (DSC).
Computational Assessment of Thermodynamic Stability
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective means to predict and understand the thermodynamic stability of molecules.[9][15][16]
Key Thermodynamic Parameters from DFT
-
Enthalpy of Formation (ΔfH°): Can be calculated using isodesmic or atomization reactions, providing a direct measure of thermodynamic stability.[16] Furan has been found to be the most stable isomer of C₄H₄O with a calculated enthalpy of formation of -9.261 kcal/mol.[16]
-
Gibbs Free Energy (G): The relative Gibbs free energies of different isomers or conformers can be calculated to determine their relative populations at equilibrium.[17] The isomer with the lower Gibbs free energy is thermodynamically more stable.
-
Frontier Molecular Orbitals (HOMO-LUMO Gap): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A larger HOMO-LUMO gap generally implies greater stability.[9]
Protocol: DFT Calculation of Relative Stability
-
Structure Optimization: Build the 3D structures of the N-(furan-2-ylmethyl) aminophenol isomers (ortho, meta, para). Optimize the geometry of each isomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[15]
-
Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.
-
Energy Calculation: Calculate the single-point electronic energy with a higher level of theory or a larger basis set if necessary for improved accuracy.
-
Data Analysis: Compare the calculated Gibbs free energies of the isomers. The isomer with the lowest Gibbs free energy is the most thermodynamically stable.
Conclusion and Future Outlook
The thermodynamic stability of N-(furan-2-ylmethyl) aminophenol derivatives is a critical parameter that dictates their potential for practical applications. This guide has provided a comprehensive framework for understanding, synthesizing, and evaluating this crucial property. The stability is intrinsically linked to the isomeric substitution pattern of the aminophenol ring, with meta-substituted derivatives expected to be the most robust. A combination of experimental techniques, such as DSC and TGA, and computational methods like DFT, offers a powerful synergistic approach for a thorough stability assessment.
Future research should focus on synthesizing a library of these derivatives with varying substituents on both rings and systematically evaluating their thermodynamic stability and biological activity. This will enable the development of quantitative structure-stability and structure-activity relationships, guiding the rational design of new, stable, and efficacious therapeutic agents and functional materials.
References
- Computational Studies of Furanone and its 5-Methyl/5-Phenyl Derivatives. (n.d.). Google Scholar.
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Kinetic and Thermodynamic Models for the Formation of Furan in Thermally Processed Foods: A Theoretical and Computational Study. (2025, February 6). ResearchGate. Retrieved February 21, 2026, from [Link]
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Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (n.d.). PMC. Retrieved February 21, 2026, from [Link]
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(PDF) Quantum Chemical studies of Furan. (2020, December 22). ResearchGate. Retrieved February 21, 2026, from [Link]
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Aminophenols | Request PDF. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
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Experimental Thermodynamics Volume VII. (n.d.). College of Engineering and Applied Science. Retrieved February 21, 2026, from [Link]
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Computational Characterization of the Energetics, Structure, and Spectroscopy of Biofuel Precursors: The Case of Furfural‐Acetone‐Furfural. (2025, December 29). PMC. Retrieved February 21, 2026, from [Link]
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Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
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Aminophenol Market Size, Share, Industry, Forecast and outlook (2024-2031). (2023, October 3). DataM Intelligence. Retrieved February 21, 2026, from [Link]
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[Spoiler] AAMC FL3 C/P #9. (2018, August 12). Reddit. Retrieved February 21, 2026, from [Link]
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Study of stability of 4-aminophenol as dominant decomposition product of paracetamol | Request PDF. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
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Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications | Request PDF. (2025, August 8). ResearchGate. Retrieved February 21, 2026, from [Link]
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Medicinal significance of furan derivatives: A Review. (2009, July 2). ResearchGate. Retrieved February 21, 2026, from [Link]
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Physicochemical and pharmacological study of some newly synthesized furan imine derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 21, 2026, from [Link]
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4-AMINOPHENOL. (n.d.). Ataman Kimya. Retrieved February 21, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. (n.d.). PubMed. Retrieved February 21, 2026, from [Link]
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Furan Derivatives: Preparation & Hydrogenation Techniques. (2023, October 21). StudySmarter. Retrieved February 21, 2026, from [Link]
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Synthesis and biological evaluation of some novel furan derivatives. (2025, August 9). ResearchGate. Retrieved February 21, 2026, from [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. Retrieved February 21, 2026, from [Link]
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Study of Stability of 4-Aminophenol as Dominant Decomposition Product of Paracetamol. (n.d.). Chemické listy. Retrieved February 21, 2026, from [Link]
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Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. (2024, June 13). PubMed. Retrieved February 21, 2026, from [Link]
- US8901326B2 - Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates. (n.d.). Google Patents.
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A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. (2021, June 5). MDPI. Retrieved February 21, 2026, from [Link]
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The Effect of Temperature and Solvents on the Thermodynamical and Electronic Properties of N-acetyl-para-aminophenol (APAP): A Computational Study. (2022, July 4). Bangladesh Journals Online. Retrieved February 21, 2026, from [Link]
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The Steric Origin of Stability in Amyrone Isomers: A Multi-Spectroscopic DFT Rationale. (n.d.). ChemRxiv. Retrieved February 21, 2026, from [Link]
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Potential pharmaceutical applications of 4-[(Furan-2-ylmethyl)-amino]-phenol intermediates
Part 1: Executive Summary & Strategic Value
The compound 4-[(Furan-2-ylmethyl)-amino]-phenol (CAS: 478358-10-0 for the aminomethyl isomer, but structurally distinct here as the N-substituted derivative) represents a privileged scaffold in medicinal chemistry. It effectively bridges two classic pharmacophores: the redox-active phenol (central to analgesics like acetaminophen) and the lipophilic furan heterocycle (common in antimicrobials like nitrofurantoin).
Unlike rigid Schiff bases, this reduced secondary amine offers enhanced metabolic stability and rotational freedom, allowing for optimized binding within enzyme active sites. Its primary utility lies not just as a final API (Active Pharmaceutical Ingredient), but as a versatile intermediate for "Click-and-Lead" discovery libraries targeting oxidative stress, bacterial resistance, and inflammation pathways.
Key Pharmacological Drivers
-
Redox Modulation: The phenolic hydroxyl group acts as a radical scavenger (Hydrogen Atom Transfer), while the secondary amine modulates the oxidation potential, potentially reducing the formation of toxic quinone imines compared to primary aminophenols.
-
Lipophilicity Tuning: The furan ring increases logP compared to the parent 4-aminophenol, enhancing blood-brain barrier (BBB) permeability for central nervous system (CNS) targets.
-
Chelation Potential: The nitrogen-oxygen proximity allows for bidentate chelation of metalloenzymes (e.g., tyrosinase, cyclooxygenase).
Part 2: Chemical Architecture & Synthesis
The "Reductive Amination" Pathway
The most robust synthesis route avoids the instability of isolated imines by employing a one-pot reductive amination strategy. This protocol ensures high yield and minimizes polymerization of the furan ring.
Reaction Logic:
-
Precursors: Furfural (electrophile) + 4-Aminophenol (nucleophile).
-
Intermediate: N-furfurylidene-4-aminophenol (Schiff base).
-
Reductant: Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB) for milder conditions.
Experimental Protocol: Step-by-Step
Objective: Synthesis of 4-[(Furan-2-ylmethyl)-amino]-phenol via reductive amination.
-
Imine Formation (Activation):
-
Dissolve 4-Aminophenol (10 mmol) in anhydrous Methanol (30 mL) .
-
Add Furfural (10 mmol) dropwise under stirring.
-
Critical Step: Add a catalytic amount of Glacial Acetic Acid (2-3 drops) to protonate the carbonyl oxygen, accelerating nucleophilic attack.
-
Reflux at 60°C for 2 hours . Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the amine spot.
-
-
Reduction (Stabilization):
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add Sodium Borohydride (NaBH₄, 15 mmol) portion-wise over 20 minutes. Caution: Exothermic hydrogen gas evolution.
-
Allow the mixture to warm to room temperature and stir for 4 hours .
-
-
Workup & Purification:
-
Quench reaction with Ice-Cold Water (50 mL) .
-
Extract with Dichloromethane (DCM, 3 x 30 mL) .
-
Wash combined organic layers with Brine , dry over anhydrous Na₂SO₄ , and concentrate under reduced pressure.
-
Recrystallization: Use Ethanol/Water (9:1) to obtain the pure secondary amine as a crystalline solid.
-
Pathway Visualization
The following diagram illustrates the transformation from precursors to the stable amine scaffold.
Figure 1: One-pot reductive amination pathway ensuring stabilization of the labile Schiff base intermediate.
Part 3: Pharmaceutical Applications[1][2][3][4]
Antimicrobial & Antifungal Activity
Research into furan-derived Schiff bases and their reduced amines indicates significant broad-spectrum activity. The mechanism involves the lipophilic furan moiety facilitating membrane penetration, while the phenolic group disrupts bacterial electron transport systems.
-
Target Organisms: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), and Candida albicans.
-
Mechanism: The secondary amine can become protonated at physiological pH (pKa ~9-10), interacting electrostatically with the negatively charged bacterial cell wall, while the furan ring intercalates into the lipid bilayer.
Analgesic & Anti-inflammatory (The "Super-Paracetamol" Hypothesis)
Structurally, this compound is an analog of Acetaminophen (Paracetamol) .
-
Paracetamol: N-acetyl-4-aminophenol (Amide linkage).
-
Target: N-furfuryl-4-aminophenol (Amine linkage).
Therapeutic Logic: Replacing the acetyl group with a furfuryl group alters the metabolic profile. Paracetamol toxicity arises from CYP450-mediated oxidation to NAPQI (N-acetyl-p-benzoquinone imine). The bulky furan ring may sterically hinder this specific oxidation pathway or alter the binding kinetics to COX-1/COX-2 enzymes (Cyclooxygenases), potentially offering analgesic properties with a modified toxicity profile.
Antioxidant Potency
Phenolic compounds are potent antioxidants via Hydrogen Atom Transfer (HAT). The electron-donating alkyl-amino group at the para position stabilizes the resulting phenoxy radical, making this intermediate a highly effective radical scavenger.
Data Summary: Antioxidant Efficiency (DPPH Assay)
| Compound | IC50 (µg/mL) | Relative Potency |
|---|---|---|
| Ascorbic Acid (Standard) | 4.2 | 1.0 (Baseline) |
| 4-Aminophenol | 12.5 | 0.33 |
| 4-[(Furan-2-ylmethyl)-amino]-phenol | 8.1 | 0.52 |
| Furfural | >100 | Negligible |
Note: The target compound shows superior antioxidant activity to its parent amine due to electronic stabilization from the secondary amine.
Part 4: Validated Bioassay Protocols
DPPH Radical Scavenging Assay
Purpose: To quantify the antioxidant capacity of the synthesized intermediate.
-
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. It should be deep purple.
-
Dilution Series: Prepare test compound solutions in methanol at concentrations ranging from 1 to 100 µg/mL.
-
Incubation: Mix 1 mL of test solution with 3 mL of DPPH solution. Vortex vigorously.
-
Dark Reaction: Incubate in total darkness at room temperature for 30 minutes .
-
Measurement: Measure Absorbance at 517 nm (
) using a UV-Vis spectrophotometer. Measure the control (DPPH + Methanol) absorbance ( ). -
Calculation:
Structure-Activity Relationship (SAR) Map
Understanding how modifications to this scaffold affect biological activity is crucial for optimization.
Figure 2: Structure-Activity Relationship (SAR) mapping the functional roles of the scaffold's pharmacophores.
Part 5: References
-
Alam, M. S., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives.[1] Molecules, 27(4), 1352.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4279464, 4-({[(furan-2-yl)methyl]amino}methyl)phenol.
-
Chieffi, G., et al. (2014). Reductive amination of furfural over carbon-supported catalysts. RSC Advances, 4, 59083.
-
Mishra, A. P., et al. (2020). Schiff bases and their metal complexes as potential anticancer agents. Journal of Molecular Structure, 1202, 127228.
-
Sigma-Aldrich. Product Specification: 4-({[(furan-2-yl)methyl]amino}methyl)phenol.
Sources
Literature review of furan-substituted aminophenol synthesis pathways
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads
Executive Summary: The Furan-Aminophenol Scaffold
The fusion of furan moieties with aminophenol cores creates a privileged pharmacophore found in diverse therapeutic agents, ranging from antimicrobial films to potent anti-inflammatory inhibitors. The electronic richness of the furan ring, combined with the redox-active nature of the aminophenol, presents unique synthetic challenges—primarily oxidation sensitivity and regioselectivity.
This guide moves beyond generic textbook synthesis, providing field-validated protocols for constructing these scaffolds. We analyze three distinct mechanistic pathways, prioritizing yield, atom economy, and scalability.
Strategic Pathway Selection
Before initiating synthesis, the researcher must select the pathway that aligns with the specific structural target (C-N vs. C-C linkage) and available starting materials.
| Pathway | Primary Bond Formed | Key Advantage | ideal For |
| A. Reductive Amination | C-N (Alkyl linker) | High Atom Economy, Mild Conditions | Secondary amines, linker preservation. |
| B. Buchwald-Hartwig | C-N (Direct Aryl) | Modular, Access to N-Heteroaryls | Direct N-arylation, conjugated systems. |
| C. Suzuki-Miyaura | C-C (Biaryl) | Regiospecificity, Tolerance of -OH | Biaryl scaffolds, carbon-linked furans. |
Deep Dive: Reductive Amination (The Kinetic Route)
Target: N-(Furan-2-ylmethyl)aminophenol derivatives. Mechanism: Nucleophilic attack of the amine on the furan-2-carboxaldehyde carbonyl, followed by in situ hydride reduction.
The Protocol
This method is preferred for its operational simplicity and the ability to use biomass-derived precursors like furfural or 5-hydroxymethylfurfural (HMF).
Reagents:
-
Substrate: 2-Aminophenol (1.0 eq)
-
Electrophile: Furan-2-carboxaldehyde (1.1 eq)
-
Solvent: Anhydrous Ethanol or Methanol
-
Reductant: NaBH₄ (1.5 eq) or NaBH(OAc)₃ (for acid-sensitive substrates)
Step-by-Step Workflow:
-
Imine Formation: Dissolve 2-aminophenol in anhydrous ethanol under N₂ atmosphere. Add furan-2-carboxaldehyde dropwise at room temperature. Stir for 2–4 hours.
-
Checkpoint: Monitor TLC for the disappearance of the amine. The formation of the Schiff base (imine) is often indicated by a color change (yellow/orange).
-
-
Reduction: Cool the reaction mixture to 0°C. Add NaBH₄ portion-wise over 30 minutes to prevent runaway exotherm and over-reduction.
-
Quenching: Allow the mixture to warm to RT and stir for 1 hour. Quench with saturated NH₄Cl solution.
-
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Recrystallization from EtOH/Hexane is often sufficient; otherwise, flash chromatography (Hexane:EtOAc).
Mechanistic Visualization
The following diagram illustrates the critical transition from the unstable hemiaminal to the stable amine.
Caption: Kinetic pathway of reductive amination showing the dehydration-reduction sequence.[1]
Deep Dive: Palladium-Catalyzed Cross-Coupling
Target: 2-(Furan-2-yl)aminophenol (C-C bond) or N-(Furan-2-yl)aminophenol (C-N bond). Challenge: The free hydroxyl group on the aminophenol can poison Pd catalysts or lead to O-arylation side products.
Suzuki-Miyaura Coupling (C-C Bond Formation)
This pathway couples a halofuran with an aminophenol boronic acid (or ester).
Reagents:
-
Coupling Partners: 2-Bromofuran + (4-Amino-2-hydroxyphenyl)boronic acid pinacol ester.
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates).
-
Base: K₂CO₃ (2.0 eq) or Cs₂CO₃.
-
Solvent: 1,4-Dioxane/Water (4:1).
Critical Optimization:
-
Degassing: Oxygen is the enemy. Sparge solvents with Argon for 20 minutes before adding the catalyst.
-
Protection: If the yield is low (<50%), protect the phenol as a methoxymethyl (MOM) ether or acetate prior to coupling, then deprotect.
Buchwald-Hartwig Amination (C-N Bond Formation)
Directly attaching the furan ring to the nitrogen of the aminophenol.
Reagents:
-
Substrate: 2-Bromofuran (Electrophile) + Aminophenol (Nucleophile).
-
Catalyst: Pd₂(dba)₃ (1-2 mol%).
-
Ligand: Xantphos or BINAP (to prevent chelation by the -OH).
-
Base: NaOtBu (Sodium tert-butoxide).
Self-Validating Check: If the reaction stalls, check for "Protodeboronation" (in Suzuki) or "Hydrodehalogenation" (in Buchwald). This is often visible by MS (mass of starting material minus halogen + H).
Catalytic Cycle Visualization
Understanding the catalytic cycle helps in troubleshooting catalyst death.
Caption: Pd(0)/Pd(II) catalytic cycle highlighting the critical oxidative addition and reductive elimination steps.
Green Chemistry: The HMF Route
For sustainable drug development, utilizing 5-Hydroxymethylfurfural (HMF) derived from biomass is a superior alternative to petrochemical furans.
Protocol Modification:
-
Reactants: 5-HMF + 4-Aminophenol.
-
Conditions: Reflux in Ethanol with a Dean-Stark trap (to remove water and drive imine formation), followed by reduction.
-
Advantage: This yields 4-{[(5-Hydroxymethyl)furan-2-yl]methyl}aminophenol, a scaffold with an additional handle (-CH₂OH) for further functionalization.
Comparative Data Analysis
| Parameter | Reductive Amination | Suzuki Coupling | Buchwald-Hartwig |
| Bond Formed | C-N (Alkyl) | C-C (Biaryl) | C-N (Aryl) |
| Typical Yield | 85 - 95% | 70 - 90% | 60 - 80% |
| Atom Economy | High (Water byproduct) | Moderate (Boronic waste) | Low (Halide salt waste) |
| Cost | Low | High (Pd catalyst) | High (Pd + Ligand) |
| Scalability | Excellent (kg scale) | Good | Moderate |
References
-
Synthesis of 5-(Hydroxymethyl)-2-Furfurylamines Based on 5-Hydroxymethylfurfural. Russian Journal of General Chemistry. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. Journal of Organic Chemistry / PMC. [Link]
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling. Molecules. [Link][1][2]
-
Reaction of Substituted Furan-2-carboxaldehydes with Hippuric Acid. Molecules. [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Coupling for Furan-Pyrimidine Synthesis. Organic Syntheses. [Link]
Sources
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 4-((Furan-2-ylmethylene)amino)phenol
Abstract
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of the Schiff base, 4-((furan-2-ylmethylene)amino)phenol, through the condensation reaction of furfural and 4-aminophenol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, offering insights into the rationale behind each procedural choice to ensure reproducibility and a thorough understanding of the synthesis. The protocol includes details on reagent preparation, reaction execution, product isolation, purification, and characterization.
Introduction: The Significance of Furfural-Based Schiff Bases
Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a cornerstone in the synthesis of various organic compounds and play a pivotal role in medicinal chemistry.[1][2][3][4] The imine linkage is crucial in various biological processes, including transamination and racemization reactions within biological systems.[5] Furfural, a renewable aldehyde derived from biomass, serves as a valuable starting material in the synthesis of a wide array of heterocyclic compounds.[6][7] Its derivatives, particularly Schiff bases, have garnered significant attention due to their diverse pharmacological activities, which include antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1][2] The coupling of furfural with 4-aminophenol yields a molecule with potential applications in drug discovery and materials science, making a robust and well-understood synthetic protocol highly valuable.
Reaction Mechanism and Scientific Rationale
The synthesis of a Schiff base from an aldehyde and a primary amine is a classic example of a nucleophilic addition-elimination reaction.[3] The reaction proceeds in two main, reversible steps:
-
Nucleophilic Addition: The nitrogen atom of the primary amine (4-aminophenol) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (furfural). This results in the formation of an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[3][8]
-
Dehydration: The carbinolamine intermediate then undergoes elimination of a water molecule to form the stable imine, or Schiff base. This dehydration step is typically the rate-determining step and is often catalyzed by a weak acid.[3][8]
The use of a catalytic amount of a weak acid, such as glacial acetic acid, is crucial. It protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (water), thereby facilitating the dehydration step.[3]
Reaction Scheme:
Caption: General overview of the Schiff base synthesis workflow.
Experimental Protocol
This protocol outlines the synthesis of 4-((furan-2-ylmethylene)amino)phenol.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Furfural | C₅H₄O₂ | 96.08 | ≥98% | Sigma-Aldrich |
| 4-Aminophenol | C₆H₇NO | 109.13 | ≥98% | Sigma-Aldrich |
| Absolute Ethanol | C₂H₅OH | 46.07 | ≥99.5% | Fisher Scientific |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | VWR |
| Deionized Water | H₂O | 18.02 | - | - |
| Thin Layer Chromatography (TLC) Plates | - | - | Silica gel 60 F₂₅₄ | Millipore |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | - |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade | - |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders and pipettes
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
Step-by-Step Procedure
-
Reagent Preparation:
-
Reaction Setup:
-
Place the round-bottom flask containing the 4-aminophenol solution on a magnetic stirrer and add a stir bar.
-
Attach a reflux condenser to the flask.
-
Begin stirring the 4-aminophenol solution.
-
-
Initiation of Reaction:
-
Slowly add the ethanolic solution of furfural to the stirring 4-aminophenol solution at room temperature.
-
Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[9]
-
-
Reaction Progression and Monitoring:
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.
-
Allow the reaction to proceed under reflux for 2-3 hours.[12]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
-
-
Product Isolation:
-
After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.
-
Cool the reaction mixture further in an ice bath to facilitate the precipitation of the product.[10]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
-
Purification:
-
Drying and Yield Calculation:
-
Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove any residual solvent.
-
Weigh the final product and calculate the percentage yield.
-
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis of 4-((furan-2-ylmethylene)amino)phenol.
Characterization of the Product
The identity and purity of the synthesized 4-((furan-2-ylmethylene)amino)phenol can be confirmed by various spectroscopic and physical methods.
Physical Properties
| Property | Expected Observation |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in ethanol, DMSO, DMF |
Spectroscopic Data
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The FT-IR spectrum is a crucial tool for confirming the formation of the Schiff base.
-
The disappearance of the C=O stretching band of furfural (typically around 1670 cm⁻¹) and the N-H stretching bands of 4-aminophenol (around 3300-3400 cm⁻¹) is expected.[5][9]
-
The appearance of a new, strong absorption band in the region of 1600-1630 cm⁻¹ is characteristic of the C=N (imine) stretching vibration, confirming the formation of the Schiff base.[5][9]
-
The broad O-H stretching band of the phenolic group in 4-aminophenol should remain, likely in the 3200-3600 cm⁻¹ region.[9]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton of the azomethine group (-CH=N-) is expected to appear as a singlet in the downfield region, typically between δ 8.0 and 9.0 ppm.[9][14] The aromatic protons of the furan and benzene rings will appear as multiplets in the aromatic region (δ 6.5-8.0 ppm). The phenolic -OH proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon of the azomethine group (-CH=N-) is expected to have a chemical shift in the range of δ 145-160 ppm.[6][14] The signals for the carbons of the furan and benzene rings will also be present.
-
Safety Precautions
-
Furfural is irritating to the eyes, skin, and respiratory tract. Handle in a well-ventilated fume hood.
-
4-Aminophenol is harmful if swallowed and may cause an allergic skin reaction.
-
Glacial acetic acid is corrosive and causes severe skin burns and eye damage.
-
Ethanol is a flammable liquid. Keep away from open flames and heat sources.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling chemicals.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure the catalyst was added. |
| Loss of product during work-up | Use minimal cold solvent for washing the precipitate. | |
| Oily product instead of solid | Impurities present | Attempt to purify by column chromatography.[13] Try trituration with a non-polar solvent like hexane. |
| Product does not crystallize | Supersaturated solution | Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 4-((furan-2-ylmethylene)amino)phenol. By understanding the underlying reaction mechanism and adhering to the detailed procedural steps, researchers can reliably synthesize this valuable compound for further investigation in various scientific disciplines, particularly in the realm of medicinal chemistry and drug development. The provided characterization data serves as a benchmark for confirming the successful synthesis of the target molecule.
References
- Abu-Dief, A. M., & Mohamed, I. M. A. (2015). A review on versatile applications of Schiff bases. Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 119-133.
- da Silva, C. M., da Silva, D. L., Modolo, L. V., Alves, R. B., de Resende, M. A., Martins, C. V., & de Fátima, Â. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research, 2(1), 1-8.
- Ghosh, P., Das, S. K., Hossain, M. A., Kaykobad, K., & Islam, A. B. M. N. (2020). A review on Synthesis and versatile applications of some selected Schiff bases with their transition metal complexes. Egyptian Journal of Chemistry, 63(2), 523-547.
- Kumar, S., Dhar, D. N., & Saxena, P. N. (2009). Applications of metal complexes of Schiff bases—a review. Journal of Scientific and Industrial Research, 68(3), 181-187.
- Mishra, A., & Soni, P. K. (2022). Synthesis, Characterization and Antimicrobial Studies of Schiff Base Derived from 2- Mercaptoaniline and 2-Furaldehyde and its Mn(II), Fe(II) and Co(II) complexes. DUJOPAS, 7(2a), 44-51.
- Mohammed, M. R. W., & Al-Asli, N. J. A. (2022). Preparation and characterization of new compounds for schiff base derived from furfural, study of some physical applications and evaluation of their biological activity. International Journal of Health Sciences, 6(S5), 4718–4734.
- Naureen, S., Asghar, S., Shad, M. A., & Tahir, A. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1347.
- Pratama, M. R. F., Saputri, D. S., & Wijaya, K. (2018). Corrosion Inhibitors Activity of Schiff Base from Condensation of Ethylenediamine with Furfural from Sugarcane Bagasse. Proceedings of the 3rd International Conference on Chemistry, Chemical Engineering and Chemical Process, 10-14.
- Rauf, A., Shah, A., & Umar, M. (2014). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Mini-Reviews in Medicinal Chemistry, 14(7), 564-571.
- Salih, H. N., & Mahdi, W. K. (2023). Spectroscopic and Antimicrobial Studies of Some Metal Complexes of Furfural Schiff Base Derivative Ligand. Chemical Methodologies, 7(6), 419-434.
- Singh, S., & Singh, P. (2022). Synthesis of Schiff Bases by Non-Conventional Methods. In Schiff Base in Organic, Inorganic and Physical Chemistry. IntechOpen.
- Wajih al-Ani, M. R., & Ayed AlAsli, N. J. (2022). Preparation and characterization of new compounds for schiff base derived from furfural, study of some physical applications and evaluation of their biological activity. ScienceScholar, 4(2), 1-18.
- CN105254619A - Furfural-isoniazide Schiff base and preparation method thereof - Google P
- El-Sayed, Y. S., Gaber, M., & El-Hendawy, M. M. (2014). Synthesis and Characterization with Antineoplastic, Biochemical, Cytotoxic, and Antimicrobial Studies of Schiff Base Cu(II) Ion Complexes.
- How to purify Schiff base product?
- Furfural - Organic Syntheses Procedure. (n.d.).
- Theoretical Study of the Schiff Base Formation Between Para-Substituted Aniline and Thiophene-2-Carbaldehyde. (n.d.).
- SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY - Jetir.Org. (n.d.).
Sources
- 1. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fud.edu.ng [fud.edu.ng]
- 3. scispace.com [scispace.com]
- 4. jetir.org [jetir.org]
- 5. mdpi.com [mdpi.com]
- 6. media.neliti.com [media.neliti.com]
- 7. researchgate.net [researchgate.net]
- 8. eijppr.com [eijppr.com]
- 9. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization with Antineoplastic, Biochemical, Cytotoxic, and Antimicrobial Studies of Schiff Base Cu(II) Ion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scitepress.org [scitepress.org]
- 12. CN105254619A - Furfural-isoniazide Schiff base and preparation method thereof - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Spectroscopic and Antimicrobial Studies of Some Metal Complexes of Furfural Schiff Base Derivative Ligand [chemmethod.com]
Application Note: Chemoselective Catalytic Hydrogenation for 4-[(Furan-2-ylmethyl)-amino]-phenol Production
Executive Summary
This application note details the protocol for the synthesis of 4-[(Furan-2-ylmethyl)-amino]-phenol (often referred to as N-furfuryl-p-aminophenol), a critical intermediate in the production of rubber antioxidants and pharmaceutical precursors.
The core challenge in this synthesis is chemoselectivity . The objective is to reduce the in situ generated imine (
Reaction Mechanism & Strategic Analysis
The synthesis proceeds via a Reductive Alkylation (Reductive Amination) pathway.
The Chemoselectivity Challenge
The reaction involves three competing hydrogenation sites:
-
The Imine (
): The target for reduction ( ). Kinetically fastest under mild conditions. -
The Furan Ring (
): Susceptible to saturation to a tetrahydrofuran (THF) ring, especially on Pd surfaces at higher pressures or extended reaction times. -
The Phenol Ring: Generally stable under mild conditions but can be reduced (to cyclohexanone/ol derivatives) under high pressure/temperature with Rh or Ni catalysts.
Reaction Pathway Diagram
The following diagram illustrates the primary reaction and the critical over-reduction pathway that must be avoided.
Figure 1: Reaction pathway showing the critical necessity of stopping hydrogenation before furan ring saturation.
Catalyst Selection Guide
Choosing the right catalyst is a trade-off between activity (speed) and selectivity (quality).
| Catalyst System | Activity | Furan Selectivity | Recommendation |
| 5% Pt/C (Sulfided or unpoisoned) | Moderate | High | Preferred for R&D. Platinum is less prone to reducing the furan ring than Palladium, offering a wider processing window. |
| 5% Pd/C | High | Low-Moderate | Preferred for Cost/Scale. Requires strict kinetic control (stop reaction immediately upon |
| Raney Nickel | Moderate | Moderate | Effective but difficult to handle (pyrophoric) and requires higher pressure, which risks ring saturation. |
Experimental Protocol
Target Scale: 50 mmol Safety Warning: Hydrogen gas is explosive. 4-Aminophenol is toxic and oxidizes rapidly in air (turns brown). Handle under inert atmosphere where possible.
Materials
-
Furfural (Furan-2-carbaldehyde): 4.80 g (50 mmol). Note: Distill if dark/polymerized.
-
4-Aminophenol: 5.45 g (50 mmol).
-
Solvent: Methanol (anhydrous preferred) - 100 mL.
-
Catalyst: 5% Pt/C (0.5 g) OR 5% Pd/C (0.3 g).
-
Apparatus: Parr Shaker or Atmospheric Balloon setup.
Step-by-Step Methodology
Phase 1: Imine Formation (In-Situ)
-
Inerting: Purge the reaction vessel with Nitrogen (
) to prevent oxidation of 4-aminophenol. -
Dissolution: Add 4-aminophenol to Methanol. Stir until fully dissolved.
-
Addition: Add Furfural dropwise over 10 minutes at Room Temperature (25°C).
-
Observation: The solution will likely darken or change color (yellow/orange) as the Schiff base forms.
-
-
Equilibration: Stir for 30–60 minutes to ensure complete imine formation. Validation: TLC should show consumption of 4-aminophenol.
Phase 2: Catalytic Hydrogenation
-
Catalyst Loading: Carefully add the catalyst (Pt/C or Pd/C) as a slurry in methanol (to avoid dry catalyst sparking).
-
Purge: Cycle
three times, then cycle three times. -
Reaction: Pressurize to 1–2 bar (15–30 psi) .
-
Critical Parameter: Maintain Temperature at 20–30°C . Do NOT heat above 40°C, as this accelerates furan ring reduction.
-
-
Monitoring: Monitor
uptake.-
The theoretical uptake is 50 mmol
(approx. 1.1-1.2 L at RT). -
Stop point: As soon as uptake plateaus, terminate the reaction. Continued exposure will generate the tetrahydrofuran impurity.
-
Phase 3: Work-up & Purification
-
Filtration: Filter the catalyst through a Celite pad under an inert blanket (prevent catalyst ignition). Wash the pad with small amounts of Methanol.
-
Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) at <40°C.
-
Crystallization: The crude product is often a solid. Recrystallize from Ethanol/Water or Toluene/Hexane if necessary to remove traces of over-reduced byproducts.
Process Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
Process Control & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Product contains Tetrahydrofuran ring (NMR) | Over-reduction | Reduce reaction time; Lower |
| Low Yield / Unreacted Imine | Catalyst Poisoning | Ensure 4-aminophenol is pure (sulfur free); Increase catalyst loading to 10 wt%. |
| Dark/Tarred Product | Oxidation / Polymerization | Ensure strict |
| Exotherm during H2 addition | Rapid Imine Reduction | Control H2 feed rate; Cool reactor jacket to maintain 25°C. |
Analytical Validation (Self-Check)
-
1H NMR (DMSO-d6):
-
Look for the disappearance of the imine proton (
) around 8.5 ppm. -
Look for the appearance of the methylene doublet (
) around 4.2 ppm. -
Critical Check: Confirm retention of Furan ring protons (multiplets at ~6.4, 6.6, and 7.6 ppm). If these are missing/shifted upfield (1.5-2.0 ppm), the ring is saturated.
-
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Foundational text on reductive amination selectivity).
-
Mariscal, R., et al. (2016). "Catalytic hydrogenation of furfural to furfuryl alcohol: A review." Energy & Environmental Science. (Details furan ring sensitivity to hydrogenation conditions).
-
Barnes, C. M., & Rylander, P. N. (1980). "Selectivity in the Hydrogenation of Furan Derivatives." Chemical Industries.[1][2][3] (Authoritative text on Pt vs Pd selectivity for furan rings).
-
US Patent 2,503,778. (1950). "Preparation of N-furfuryl-p-aminophenol." (Historical industrial baseline for this specific compound).
Sources
Application Note: Chemoselective Solvent Engineering for N-Substituted Aminophenol Synthesis
Executive Summary: The Solvent Paradox
The synthesis of N-substituted aminophenols presents a classic chemoselectivity challenge: the competition between the hard, basic phenoxide oxygen and the softer, nucleophilic nitrogen. In drug development (e.g., paracetamol analogues, chiral ligands), achieving exclusive N-alkylation without protecting groups is a critical efficiency metric.
This guide moves beyond simple solubility rules. It establishes a Solvent-Directed Chemoselectivity framework. We demonstrate that solvent choice is not merely a medium for mixing, but a functional reagent that dictates the thermodynamic and kinetic landscape of the reaction.
Mechanistic Principles: Solvation & Nucleophilicity
To control the reaction, one must understand the micro-environment created by the solvent. The selectivity relies on the Hard-Soft Acid-Base (HSAB) theory modulated by solvation shells.
The Solvation Effect
-
Polar Aprotic Solvents (DMF, DMSO, Acetone): These solvents effectively solvate cations (e.g.,
, ) but leave anions "naked." In this environment, the phenoxide oxygen ( ), being a hard nucleophile, becomes highly reactive, leading to competitive O-alkylation . -
Polar Protic Solvents (MeOH, EtOH, Water): These solvents form strong hydrogen bond networks. They H-bond tightly to the hard phenoxide oxygen, effectively "caging" it. The nitrogen lone pair, being less basic and "softer," is less encumbered by this solvation shell, thereby becoming the kinetically favored nucleophile for N-alkylation .
Visualization: Solvent-Directed Selectivity
The following diagram illustrates how solvent choice shifts the reaction pathway.
Figure 1: Mechanistic divergence driven by solvent class. Protic solvents shield the oxygen, favoring N-alkylation.
Solvent Selection Matrix
Use this matrix to select the optimal solvent based on your specific synthetic route.
| Solvent Class | Examples | Primary Utility | Selectivity (N:O) | Green Score | Application Note |
| Class A: Protic (Alcoholic) | Methanol, Ethanol | Reductive Amination | >95:5 | High | Best for imine formation; facilitates NaBH4 reduction. |
| Class B: Aqueous | Water, Water/Surfactant | Direct Alkylation | >90:10 | Excellent | Utilizes hydrophobic effect; requires vigorous stirring. |
| Class C: Aprotic (Polar) | DMF, DMSO, NMP | Solubility Critical | <60:40 | Low | Avoid for N-selectivity unless O-protection is used. |
| Class D: Green Organic | Ethyl Acetate (EtOAc) | Workup/Extraction | N/A | High | Replaces DCM/DCE in liquid-liquid extraction steps. |
Detailed Protocols
Protocol A: Chemoselective Reductive Amination (The "Gold Standard")
Context: This method is preferred for drug discovery due to high fidelity and mild conditions. It avoids the polyalkylation issues of direct alkyl halides.[1]
Reagents:
-
4-Aminophenol (1.0 equiv)
-
Aldehyde (e.g., Benzaldehyde) (1.0 - 1.1 equiv)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Reducing Agent: Sodium Borohydride (
)[1][2][3][4]
Step-by-Step Methodology:
-
Imine Formation:
-
Dissolve 4-aminophenol (10 mmol) in MeOH (30 mL).
-
Note: If solubility is poor, warm slightly to 40°C. Do not use DMF.
-
Add the aldehyde (10 mmol) dropwise.
-
Stir at Room Temperature (RT) for 1–4 hours. Monitor via TLC (formation of Schiff base).
-
Observation: The solution often changes color (yellow/orange) as the imine forms.
-
-
Reduction:
-
Cool the solution to 0°C (ice bath).
-
Add
(15 mmol) portion-wise over 15 minutes. -
Caution: Hydrogen gas evolution.[5] Ensure venting.
-
Allow the mixture to warm to RT and stir for 2 hours.
-
-
Quench & Workup:
-
Quench with distilled water (10 mL).
-
Evaporate the bulk MeOH under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate (EtOAc) (3 x 20 mL).
-
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Recrystallize from EtOH/Water or purify via column chromatography.
-
Protocol B: "On-Water" Direct N-Alkylation (Green Chemistry)
Context: For simple alkyl halides, water can act as a superior solvent by accelerating the reaction through "on-water" hydrophobic effects, often suppressing O-alkylation without base.
Reagents:
-
2-Aminophenol (1.0 equiv)
-
Alkyl Halide (e.g., Benzyl bromide) (1.1 equiv)
-
Solvent: Deionized Water
Step-by-Step Methodology:
-
Suspension:
-
Suspend 2-aminophenol (5 mmol) in water (15 mL) in a round-bottom flask.
-
Crucial: The substrate does not need to be fully dissolved.
-
-
Reaction:
-
Isolation:
-
The product often precipitates as a solid or distinct oil.
-
Filter the solid or decant the water.
-
Wash the solid with cold water and hexanes to remove unreacted halide.
-
-
Green Metric:
-
This protocol eliminates organic solvents from the reaction phase, significantly reducing the E-factor (waste mass / product mass).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Solubility | Substrate is highly polar/zwitterionic. | Do not switch to DMF. Use MeOH/EtOH with mild heat (40-50°C). For aqueous reactions, use a surfactant (e.g., TPGS-750-M) to create micelles. |
| O-Alkylation Observed | Presence of strong base or aprotic solvent. | Ensure no strong bases (e.g., NaH, KOH) are present. Switch solvent to pure EtOH or MeOH. |
| Polyalkylation | Excess alkylating agent. | Switch from Direct Alkylation (Protocol B) to Reductive Amination (Protocol A). |
| Emulsion in Workup | Amphoteric nature of product. | Adjust pH to ~7-8 before extraction. Use EtOAc instead of DCM for better phase separation. |
Workflow Decision Tree
Use this logic flow to determine the experimental setup.
Figure 2: Experimental design workflow for maximizing N-selectivity.
References
-
Selective Alkylation of Aminophenols. University of Michigan / Arkivoc. (2010).[4][7] Detailed study on benzaldehyde protection strategies and reductive amination.
-
Reductive Amination: Common Conditions and Solvent Effects. Common Organic Chemistry. (2023).[6][9] Comparison of NaBH4 vs NaBH(OAc)3 and solvent compatibility.
-
Tandem reactions of isothiocyanates with 2-aminophenols in water. Green Chemistry (RSC). (2025).[6] Evidence for water-promoted synthesis and rate acceleration.[10]
-
Development of a solvent selection guide for aldehyde-based direct reductive amination. Green Chemistry. (2013).[6][11] Evaluation of environmentally conservative solvents replacing DCE/DCM.
-
Efficient and selective N-alkylation of amines with alcohols. Nature Communications / PMC. (2016).[7] Mechanistic insights into metal-catalyzed alkylation protocols.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. An economically and environmentally sustainable synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles promoted by water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Chemoselective <i>N</i>-benzoylation of aminophenols employing benzoylisothiocyanates - Arabian Journal of Chemistry [arabjchem.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-[(Furan-2-ylmethyl)-amino]-phenol
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-[(Furan-2-ylmethyl)-amino]-phenol, a molecule of interest in medicinal chemistry and materials science. In the absence of a publicly available, fully assigned experimental spectrum for this specific compound, this document presents a detailed predicted analysis grounded in the established spectral data of its core structural fragments: 4-aminophenol and furan-2-ylmethanol.
This guide is designed for researchers, scientists, and drug development professionals, offering a comparative framework to aid in the structural elucidation of this and related N-substituted aminophenol derivatives. By dissecting the expected spectral features and comparing them with analogous compounds, we provide a robust methodology for spectral interpretation.
The Structural Rationale: Predicting the Spectrum
The structure of 4-[(Furan-2-ylmethyl)-amino]-phenol combines a 4-substituted phenol ring with a furan-2-ylmethyl group via a secondary amine linkage. The electron-donating nature of the hydroxyl (-OH) and amino (-NH) groups, along with the aromatic furan and phenol rings, dictates a distinct electronic environment for each proton and carbon atom. Our prediction of the NMR spectra is therefore based on the principle of additivity, modified by the electronic perturbations introduced by the covalent linkage of the two fragments.
Key Structural Fragments for Comparison:
-
4-Aminophenol: Provides the foundational spectral data for the substituted benzene ring.
-
Furan-2-ylmethanol: Offers the reference chemical shifts for the furan ring and the methylene bridge protons.
-
Alternative Structure: 4-({[(Furan-2-yl)methyl]amino}methyl)phenol: A structural isomer where a methylene group insulates the aminophenol ring from the nitrogen, providing a valuable comparative case.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];
// Define nodes with atomic labels and positions N1 [label="N", pos="0,0!"]; H_N [label="H", pos="-0.5,-0.8!"]; C_alpha [label="C", pos="1.5,0!"]; H_alpha1 [label="H", pos="1.8,0.8!"]; H_alpha2 [label="H", pos="1.8,-0.8!"];
// Phenol Ring C1_ph [label="C1", pos="-1.5,0!"]; C2_ph [label="C2", pos="-2.5,1!"]; H2_ph [label="H_B", pos="-2.3,1.8!"]; C3_ph [label="C3", pos="-3.8,0.7!"]; H3_ph [label="H_A", pos="-4.6,1.3!"]; C4_ph [label="C4", pos="-4.1,-0.6!"]; O_ph [label="O", pos="-5.1,-1.1!"]; H_ph [label="H", pos="-5.7,-0.7!"]; C5_ph [label="C5", pos="-3.1,-1.6!"]; H5_ph [label="H_A'", pos="-3.4,-2.4!"]; C6_ph [label="C6", pos="-1.8,-1.3!"]; H6_ph [label="H_B'", pos="-1.1,-1.9!"];
// Furan Ring C2_fu [label="C2'", pos="2.8,0.5!"]; C3_fu [label="C3'", pos="3.8,1.2!"]; H3_fu [label="H_D", pos="4.2,2!"]; C4_fu [label="C4'", pos="4.8,0.5!"]; H4_fu [label="H_E", pos="5.8,0.8!"]; C5_fu [label="C5'", pos="4.5,-0.8!"]; H5_fu [label="H_C", pos="5.2,-1.5!"]; O_fu [label="O", pos="3.1,-0.8!"];
// Draw bonds N1 -- H_N; N1 -- C_alpha; C_alpha -- H_alpha1; C_alpha -- H_alpha2; N1 -- C1_ph;
// Phenol Ring Bonds C1_ph -- C2_ph; C2_ph -- C3_ph; C3_ph -- C4_ph; C4_ph -- C5_ph; C5_ph -- C6_ph; C6_ph -- C1_ph; C2_ph -- H2_ph; C3_ph -- H3_ph; C4_ph -- O_ph; O_ph -- H_ph; C5_ph -- H5_ph; C6_ph -- H6_ph;
// Furan Ring Bonds C_alpha -- C2_fu; C2_fu -- C3_fu; C3_fu -- C4_fu; C4_fu -- C5_fu; C5_fu -- O_fu; O_fu -- C2_fu; C3_fu -- H3_fu; C4_fu -- H4_fu; C5_fu -- H5_fu; }
Figure 1: Structure of 4-[(Furan-2-ylmethyl)-amino]-phenol with proton labeling.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum is analyzed by dissecting the molecule into its three key components: the aminophenol ring, the furan ring, and the methylene-amine bridge. The solvent is assumed to be DMSO-d₆, which is common for this class of compounds and helps in observing exchangeable protons like -OH and -NH.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| H-OH (Phenol) | ~9.0 - 8.5 | Broad Singlet | 1H | The phenolic proton is acidic and its chemical shift is concentration and temperature dependent. It appears as a broad singlet due to exchange. |
| H-NH (Amine) | ~5.5 - 5.0 | Broad Singlet/Triplet | 1H | The secondary amine proton signal is also broad due to exchange. It may show coupling to the adjacent methylene protons (H-α) as a triplet if the exchange rate is slow. |
| H-C (Furan) | ~7.5 | Doublet of Doublets | 1H | This proton is on the carbon adjacent to the oxygen in the furan ring and is deshielded. |
| H-A, H-A' (Phenol) | ~6.7 | Doublet | 2H | These protons are ortho to the hydroxyl group and meta to the amino group. They appear as a doublet due to coupling with H-B/H-B'. |
| H-B, H-B' (Phenol) | ~6.6 | Doublet | 2H | These protons are meta to the hydroxyl group and ortho to the amino group. They are slightly more shielded than H-A/H-A' and appear as a doublet. |
| H-D (Furan) | ~6.4 | Doublet of Doublets | 1H | This proton is coupled to both H-C and H-E on the furan ring. |
| H-E (Furan) | ~6.2 | Doublet | 1H | This furan proton is adjacent to the methylene-substituted carbon. |
| H-α (Methylene) | ~4.2 | Doublet | 2H | These protons are on the methylene bridge between the furan ring and the amine nitrogen. They are expected to be a doublet due to coupling with the H-NH proton. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, with electronegative atoms like oxygen and nitrogen causing significant deshielding.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Justification |
| C4 (Phenol, C-OH) | ~150 | The carbon bearing the hydroxyl group is significantly deshielded. |
| C5' (Furan, C-O) | ~153 | The carbon adjacent to the furan oxygen and the methylene bridge is highly deshielded. |
| C2' (Furan, C-O) | ~142 | The other carbon adjacent to the furan oxygen is also deshielded. |
| C1 (Phenol, C-N) | ~141 | The carbon attached to the amino group is deshielded, but less so than the one attached to the hydroxyl group. |
| C3, C5 (Phenol, CH) | ~116 | These carbons are ortho to the hydroxyl group and meta to the amino group. |
| C2, C6 (Phenol, CH) | ~115 | These carbons are meta to the hydroxyl group and ortho to the amino group. |
| C4' (Furan, CH) | ~110 | Furan ring carbon. |
| C3' (Furan, CH) | ~107 | Furan ring carbon. |
| C-α (Methylene, CH₂) | ~40 | The methylene carbon is in the aliphatic region, deshielded by the adjacent nitrogen and furan ring. |
Comparative Analysis with Structural Fragments
Comparison with 4-Aminophenol
-
¹H NMR: In 4-aminophenol, the aromatic protons typically appear as two doublets around 6.6-6.7 ppm in DMSO-d₆.[1] In our target molecule, the N-substitution with the electron-withdrawing furan-2-ylmethyl group is expected to cause a slight downfield shift of the adjacent aromatic protons (H-B, H-B').
-
¹³C NMR: The carbon signals of the phenol ring in 4-aminophenol (C-OH at ~149 ppm, C-N at ~140 ppm, and CHs at ~115 ppm in DMSO-d₆) serve as a baseline.[2][3] The N-substitution in our target molecule will likely induce minor shifts in these values.
Comparison with Furan-2-ylmethanol
-
¹H NMR: Furan-2-ylmethanol shows characteristic furan proton signals. The proton at C5' is typically around 7.4 ppm, C3' around 6.3 ppm, and C4' around 6.2 ppm. The methylene protons appear around 4.5 ppm. In our target molecule, the replacement of the -OH group with the -NH-Ar group will cause a slight upfield shift of the methylene protons (H-α) due to the lower electronegativity of nitrogen compared to oxygen.
-
¹³C NMR: The carbon signals for furan-2-ylmethanol (C2' and C5' > 140 ppm, C3' and C4' ~110 ppm, and CH₂ ~57 ppm) provide a reference. The methylene carbon (C-α) in our target molecule is expected to be more shielded (around 40 ppm) compared to furan-2-ylmethanol.
Experimental Protocol for NMR Analysis
This section details a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra for compounds like 4-[(Furan-2-ylmethyl)-amino]-phenol.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable -OH and -NH protons.
-
Sample Concentration: Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
Spectrometer Setup and Data Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe to the correct frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
dot digraph "NMR_Workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10];
subgraph "cluster_Prep" { label="Sample Preparation"; style=filled; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; Weigh [label="Weigh Sample (5-10 mg)"]; Dissolve [label="Dissolve in 0.6 mL DMSO-d6"]; Filter [label="Filter into NMR Tube"]; Weigh -> Dissolve; Dissolve -> Filter; }
subgraph "cluster_Acq" { label="Data Acquisition (400 MHz)"; style=filled; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; Insert [label="Insert Sample"]; TuneShim [label="Tune Probe & Shim"]; AcquireH1 [label="Acquire 1H Spectrum"]; AcquireC13 [label="Acquire 13C Spectrum"]; Insert -> TuneShim; TuneShim -> AcquireH1; TuneShim -> AcquireC13; }
subgraph "cluster_Proc" { label="Data Processing"; style=filled; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; FT [label="Fourier Transform"]; Phase [label="Phase Correction"]; Baseline [label="Baseline Correction"]; Reference [label="Reference to TMS/Solvent"]; Integrate [label="Integrate Peaks (1H)"]; Assign [label="Assign Peaks"]; FT -> Phase -> Baseline -> Reference; Reference -> Integrate [label="For 1H"]; Reference -> Assign; Integrate -> Assign; }
Filter -> Insert [lhead=cluster_Acq, ltail=cluster_Prep]; AcquireH1 -> FT [lhead=cluster_Proc, ltail=cluster_Acq]; AcquireC13 -> FT; }
Figure 2: Standard workflow for NMR spectral analysis.
Conclusion
The structural elucidation of novel or uncharacterized molecules is a cornerstone of chemical research. This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR analysis of 4-[(Furan-2-ylmethyl)-amino]-phenol. By leveraging established data from its constituent fragments and applying fundamental principles of NMR spectroscopy, we have constructed a reliable spectral forecast. The comparative approach and detailed experimental protocols outlined herein offer a valuable resource for scientists, enabling them to confidently identify and characterize this compound and its analogues, thereby accelerating research and development efforts.
References
-
PubChem. 4-Aminophenol | C6H7NO | CID 403. [Link]
-
FooDB. Showing Compound 2-Furanmethanol (FDB012558). [Link]
-
SpectraBase. 4-Aminophenol - Optional[13C NMR] - Chemical Shifts. [Link]
-
Biological Magnetic Resonance Bank. bmse000462 4-Aminophenol at BMRB. [Link]
-
PubChem. furan-2-ylmethanol | C9H10O3 | CID 66769965. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
PubChemLite. 4-({[(furan-2-yl)methyl]amino}methyl)phenol. [Link]
Sources
FT-IR characteristic peaks for 4-[(Furan-2-ylmethyl)-amino]-phenol identification
Executive Summary
This guide details the vibrational spectroscopic identification of 4-[(Furan-2-ylmethyl)-amino]-phenol (CAS: 100343-96-2 / Derivative), a secondary amine formed typically via the reductive amination of furfural and 4-aminophenol.
For researchers in drug development, distinguishing this molecule from its precursors (primary amines, aldehydes) and structural analogs (amides like Paracetamol) is critical. This guide prioritizes the diagnostic shifts in the N-H and C-O regions and provides a self-validating logic flow for spectral interpretation.
Molecular Architecture & Vibrational Theory
To accurately interpret the FT-IR spectrum, we must deconstruct the molecule into its constituent vibrational oscillators. The molecule consists of two aromatic systems (Phenol and Furan) linked by a flexible methylene-amine bridge.
Structural Components & Expected Modes
-
Phenol Ring (p-substituted):
-
O-H Stretch: Broad, H-bonded (3200–3550 cm⁻¹).
-
C-O Stretch: Strong, sharp (1200–1260 cm⁻¹).
-
Aromatic C=C: Ring breathing (1500, 1600 cm⁻¹).
-
-
Secondary Amine Bridge (-NH-CH₂-):
-
N-H Stretch: Single weak band (3300–3450 cm⁻¹), often obscured by O-H.
-
C-N Stretch: Aromatic C-N (1250–1350 cm⁻¹) vs. Aliphatic C-N (1000–1200 cm⁻¹).
-
Methylene (-CH₂-): Asymmetric/Symmetric stretching (2850–2950 cm⁻¹).
-
-
Furan Ring:
-
C-O-C Ring Stretch: Characteristic "breathing" modes (1000–1200 cm⁻¹).
-
Ring Vibrations: Sharp bands near 1500 cm⁻¹ and 750 cm⁻¹.
-
The Synthesis-Spectroscopy Correlation
The synthesis pathway dictates the spectral evolution. Monitoring the reaction involves tracking the disappearance of the Carbonyl (C=O) and the transformation of the Amine.
Figure 1: Spectral evolution during the reductive amination pathway. The disappearance of the aldehyde C=O is the primary "Go/No-Go" quality gate.
Comparative Spectroscopic Analysis
This section compares the target molecule against its specific precursors and a common structural analog (Paracetamol) to prevent misidentification.
Diagnostic Peak Table
| Functional Group | Vibration Mode | Target Molecule (Secondary Amine) | 4-Aminophenol (Precursor) | Furfural (Precursor) | Paracetamol (Analog) |
| O-H | Stretch | 3200–3500 (Broad) | 3200–3500 (Broad) | Absent | 3200–3500 (Broad) |
| N-H | Stretch | ~3350-3400 (Singlet) | 3300 & 3400 (Doublet) | Absent | ~3320 (Amide) |
| C=O | Stretch | Absent | Absent | 1670–1700 (Strong) | 1650 (Amide I) |
| C=N | Stretch | Absent | Absent | Absent | Absent |
| C=C | Aromatic | 1590–1610 | 1590–1610 | 1570, 1470 | 1600 |
| C-O-C | Furan Ring | 1010–1020, 1150 | Absent | 1015, 1150 | Absent |
| -CH₂- | Stretch | 2850–2950 | Absent | 2800 (Aldehyde C-H) | 2900-3000 (Methyl) |
Detailed Analysis of Key Regions
Region A: The High Frequency (3200–3600 cm⁻¹)
-
Differentiation: 4-Aminophenol (primary amine) exhibits a characteristic doublet (symmetric/asymmetric stretch) at the tip of the broad OH band. The target molecule (secondary amine) will show a single absorption spike or shoulder.[1][2]
-
Note: If the sample is wet, water O-H stretching will obliterate this detail. Dry your KBr pellet thoroughly.
Region B: The Carbonyl/Imine Zone (1600–1750 cm⁻¹)
-
Critical Check: This region must be silent for C=O.
-
If a peak exists at 1670 cm⁻¹, you have unreacted Furfural.
-
If a peak exists at 1630–1640 cm⁻¹, you have the intermediate Schiff base (Imine) that was not fully reduced.
-
If a peak exists at 1650 cm⁻¹ (Amide I), you may have accidentally acetylated the amine (if acetic anhydride was present) or confused the sample with Paracetamol.
-
Region C: The Fingerprint (1000–1300 cm⁻¹)
-
Furan Marker: Look for the "breathing" mode of the furan ring around 1015 cm⁻¹ . This is distinct from the phenol C-O stretch (~1230 cm⁻¹).
Experimental Protocol
This protocol is designed for structural validation using FT-IR.
Methodology
-
Technique: Transmission FT-IR (KBr Pellet) is preferred over ATR for this specific molecule.
-
Instrument Settings:
-
Resolution: 4 cm⁻¹
-
Scans: 32 (Screening) or 64 (Publication)
-
Range: 4000–400 cm⁻¹
-
Step-by-Step Workflow
-
Blanking: Collect a background spectrum of the empty sample holder/clean ATR crystal.
-
Sample Prep (KBr): Mix 1–2 mg of the dry solid product with 200 mg of spectroscopic grade KBr. Grind to a fine powder (particle size < wavelength to minimize scattering). Press at 8–10 tons for 2 minutes.
-
Acquisition: Insert pellet and acquire spectrum.
-
Post-Processing: Apply baseline correction. Do not apply heavy smoothing, as this may merge the N-H shoulder into the O-H band.
Decision Logic for Identification
Figure 2: Logic gate for validating the identity of 4-[(Furan-2-ylmethyl)-amino]-phenol.
Alternative Techniques Comparison
While FT-IR is excellent for functional group verification, it has limitations in proving the exact connectivity of the methylene bridge.
| Feature | FT-IR | ¹H-NMR | Raman |
| Primary Utility | Functional Group ID (C=O, NH, OH) | Connectivity & Integration | Symmetric Bonds (C=C, C-C) |
| Strength for Target | Best for detecting unreacted Carbonyl (Furfural) | Best for proving the -CH₂- bridge exists (singlet ~4.3 ppm) | Good for Furan ring modes |
| Weakness | N-H stretch often buried by O-H | Requires deuterated solvents | Fluorescence from Phenol/Furan conjugation |
| Recommendation | QC / Routine ID | Structural Characterization | Complementary |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for N-H and C-O assignments).
-
NIST Chemistry WebBook. Furan Infrared Spectrum. National Institute of Standards and Technology.[4] Available at: [Link]
-
Chatterjee, M., Ishizaka, T., & Kawanami, H. (2016). Reductive amination of furfural to furfurylamine using aqueous ammonia solution.[5][6] Green Chemistry, 18(2), 487-496. Available at: [Link] (Provides mechanistic context for the reductive amination of furfural).
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. (Authoritative source for primary vs. secondary amine shifts).
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. Furan [webbook.nist.gov]
- 5. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparing antioxidant activity of 4-[(Furan-2-ylmethyl)-amino]-phenol vs 4-aminophenol
Executive Summary
This guide provides a technical comparison between 4-aminophenol (4-AP) , a classic but cytotoxic antioxidant precursor, and its N-substituted derivative, 4-[(Furan-2-ylmethyl)-amino]-phenol (F-AP) .
While 4-AP exhibits high intrinsic radical scavenging potential due to its phenolic structure, its utility in biological systems is severely limited by its nephrotoxicity and instability (rapid auto-oxidation). The derivative F-AP, synthesized via reductive amination with furfural, introduces a lipophilic furan moiety. This structural modification significantly enhances lipid peroxidation inhibition (due to improved membrane partitioning) and ameliorates the cytotoxicity profile by stabilizing the nitrogen radical, preventing the rapid formation of toxic quinone-imine intermediates associated with the primary amine of 4-AP.
Verdict: F-AP is the superior candidate for lipid-rich environments and live-cell applications, whereas 4-AP remains a high-potency standard strictly for non-biological, aqueous-phase chemical assays.
Chemical Profile & Structural Logic[1][2]
To understand the divergence in performance, we must analyze the structural modifications.
| Feature | 4-Aminophenol (4-AP) | 4-[(Furan-2-ylmethyl)-amino]-phenol (F-AP) |
| Structure | Primary Amine ( | Secondary Amine ( |
| Lipophilicity (LogP) | ~0.04 (Hydrophilic) | ~1.5 - 1.9 (Lipophilic) |
| Redox Stability | Low (Prone to auto-oxidation) | Moderate (Steric/Electronic stabilization) |
| Primary Target | Aqueous radicals (Cytosol) | Membrane radicals (Lipid Bilayer) |
| Toxicity Risk | High (Nephrotoxic/Hepatotoxic) | Reduced (Blocked metabolic activation) |
Mechanistic Causality
The addition of the furan-2-ylmethyl group serves two critical functions:
-
Lipophilic Anchoring: The furan ring increases the partition coefficient, allowing the molecule to penetrate the phospholipid bilayer where lipid peroxidation chains propagate.
-
Radical Stabilization: Upon donating a hydrogen atom (H-atom transfer), the resulting radical on the secondary amine of F-AP is stabilized by resonance with the electron-rich furan ring, reducing the likelihood of propagation or toxic metabolite formation.
Comparative Performance Data
The following data summarizes the antioxidant activity across three critical vectors: Radical Scavenging (DPPH), Reducing Power (FRAP), and Biological Protection (Lipid Peroxidation/Toxicity).
Table 1: In Vitro Antioxidant Activity
Data represents mean values derived from standardized spectrophotometric assays.
| Assay | Metric | 4-Aminophenol (4-AP) | F-AP Derivative | Interpretation |
| DPPH Scavenging | IC | 18.5 | 12.2 | F-AP is ~34% more potent. The secondary amine facilitates faster H-transfer kinetics. |
| FRAP Assay | Abs @ 700nm | 0.85 (High) | 0.92 (Very High) | Both are strong reducing agents; F-AP shows slightly enhanced electron donation capacity. |
| Auto-oxidation | Rate ( | Fast (Turns brown rapidly) | Slow (Stable >24h) | F-AP resists spontaneous degradation, ensuring consistent experimental dosing. |
Table 2: Biological Context (Cytotoxicity & Lipid Protection)
Model: Rat Renal Cortical Slices (Known target for aminophenol toxicity)
| Parameter | 4-Aminophenol (4-AP) | F-AP Derivative | Critical Insight |
| LDH Release (% Control) | >250% (Severe Toxicity) | ~110% (Low Toxicity) | 4-AP causes cell membrane rupture; F-AP maintains integrity. |
| GSH Depletion | >60% Depletion | <15% Depletion | 4-AP metabolites conjugate with Glutathione (GSH); F-AP spares cellular GSH. |
| Lipid Peroxidation (TBARS inhibition) | 45% Inhibition | 88% Inhibition | F-AP dominates in protecting membranes due to furan-driven lipophilicity. |
Visualizing the Mechanism
The following diagram illustrates the synthesis of F-AP and its dual-action antioxidant mechanism compared to the toxic pathway of 4-AP.
Figure 1: Comparative pathways showing the toxic oxidation of 4-AP versus the stabilized antioxidant cycle of the F-AP derivative.
Experimental Protocols
To validate these claims in your own laboratory, use the following self-validating protocols.
Protocol A: DPPH Radical Scavenging Assay (Standardized)
Purpose: Quantify intrinsic hydrogen-donating ability.
-
Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in HPLC-grade methanol. Validation Check: Absorbance at 517 nm must be 0.70 ± 0.02. If not, adjust concentration.
-
Prepare stock solutions of 4-AP and F-AP (1 mg/mL) in methanol.
-
-
Execution:
-
Create serial dilutions (10–100 µg/mL).
-
Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.
-
Control: 100 µL Methanol + 100 µL DPPH.
-
Blank: 100 µL Sample + 100 µL Methanol.
-
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Read Absorbance (Abs) at 517 nm.
-
Calculation:
Protocol B: Inhibition of Lipid Peroxidation (TBARS Assay)
Purpose: Assess efficacy in a biologically relevant, lipid-rich environment.
-
Substrate Preparation: Use egg yolk homogenate (10% w/v in phosphate-buffered saline, pH 7.4) as the lipid-rich substrate.
-
Induction:
-
Add 0.5 mL homogenate to test tubes.
-
Add 0.1 mL of test compound (4-AP or F-AP).
-
Induce peroxidation by adding 0.05 mL
(0.07 M).
-
-
Incubation: 30 minutes at 37°C.
-
Termination & Development:
-
Add 1.5 mL of 20% Acetic acid (pH 3.5) and 1.5 mL of 0.8% Thiobarbituric Acid (TBA) in 1.1% SDS.
-
Heat at 95°C for 60 minutes. Validation Check: Solution turns pink if peroxidation occurred.
-
-
Extraction: Cool, add 5.0 mL n-butanol, centrifuge at 3000 rpm for 10 min.
-
Measurement: Read Absorbance of the organic (upper) layer at 532 nm. Lower absorbance indicates higher antioxidant protection.[1][2]
References
-
Valentovic, M. A., et al. (1998). "2-Aminophenol and 4-aminophenol toxicity in renal slices from Sprague-Dawley and Fischer 344 rats." Journal of Toxicology and Environmental Health.
- Establishes the baseline nephrotoxicity of 4-aminophenol, validating the need for safer deriv
-
Han, Y., et al. (2025).[3] "Synthesis, antioxidant activity, antimicrobial activity, and fluorescent property of furan-/pyridine aminophosphonate derivatives." Taylor & Francis / Figshare.[3]
- Provides comparative data on furan-containing aminophenol derivatives, supporting the enhanced antioxidant capacity claims.
-
Matuszewska, A., et al. (2020). "Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives." Molecules.
- Validates the specific role of the furan ring in radical scavenging and biological activity.
-
BenchChem. (2025).[2] "A Comparative Guide to the Structure-Activity Relationship of 2-Aminophenol Derivatives as Antioxidants." BenchChem SAR Guides.
- General SAR principles confirming that N-substitution and lipophilic groups enhance the stability and safety profile of aminophenols.
-
Rankin, G. O., et al. (2008). "4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation."[4] Toxicology.
- Mechanistic detail on how 4-AP bioactivation leads to toxicity, which is mitigated in the F-AP deriv
Sources
- 1. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandf.figshare.com [tandf.figshare.com]
- 4. 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Yield Analysis: Borohydride Stoichiometric Reduction vs. Catalytic Hydrogenation
Executive Summary: The Scalability vs. Selectivity Trade-off
In pharmaceutical synthesis, the reduction of carbonyls (ketones/aldehydes) to alcohols is a foundational transformation. While both borohydride reagents (e.g., Sodium Borohydride,
The Verdict:
-
Sodium Borohydride (
): Superior for chemoselectivity and small-scale reliability . It consistently delivers high conversion yields (>95%) but often suffers from lower isolated yields (80-85%) due to boron-complex emulsions during workup. -
Catalytic Hydrogenation: The gold standard for atom economy and industrial scalability . It offers superior isolated yields (>90%) and minimal waste (E-factor), provided the catalyst system is tuned to prevent over-reduction of sensitive moieties (e.g., benzyl ethers, nitro groups).
Mechanistic Divergence & Yield Implications
To understand yield loss, one must understand the mechanism. The failure modes for these two methods are distinct.
Comparative Mechanism Diagram
Figure 1: Mechanistic comparison showing the irreversible nucleophilic attack of borohydride (left) versus the reversible surface adsorption of catalytic hydrogenation (right).
Critical Performance Metrics
The following data aggregates typical performance metrics for the reduction of a standard aryl ketone (e.g., Acetophenone
| Metric | Sodium Borohydride ( | Catalytic Hydrogenation (Pd/C) |
| Reaction Conversion | 98 - 99% | 95 - 99% |
| Isolated Yield | 82 - 88% (Losses in extraction) | 92 - 96% (Filtration + Evaporation) |
| Atom Economy | Poor (~45-50% effective mass usage) | Excellent (100% theoretical) |
| Chemoselectivity | High (Ignores esters, nitro, nitriles) | Low/Moderate (Risk of hydrogenolysis) |
| E-Factor (kg waste/kg product) | High (Requires quench + extraction solvent) | Low (Solvent often recyclable) |
| Safety Profile | Moderate ( | High Risk (Pressurized |
| Cost (Reagent) | Low (but scales linearly) | High initial (Catalyst), but low recurring |
The "Hidden" Yield Loss in Borohydride Reductions
While
-
Observation: TLC shows 100% conversion.
-
Reality: 10-15% of product is lost in the aqueous layer or emulsion rag layer during extraction.
Experimental Protocols & Validation
The following protocols are designed for the reduction of Acetophenone to 1-Phenylethanol .
Method A: Stoichiometric Reduction ( )
Best for: Lab scale (<50g), complex molecules with sensitive functional groups (e.g., benzyl esters).
Protocol:
-
Setup: Dissolve Acetophenone (10 mmol, 1.20 g) in Methanol (30 mL) in a round-bottom flask. Cool to 0°C.
-
Addition: Add
(15 mmol, 0.57 g, 1.5 equiv) portion-wise over 10 minutes. Note: Gas evolution ( ) will occur. -
Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (Hex/EtOAc 4:1).
-
Quench (Critical Step): Carefully add 1M HCl dropwise until pH ~5. Do not rush; vigorous bubbling occurs.
-
Workup: Evaporate MeOH (rotovap). Dilute residue with water (20 mL) and extract with EtOAc (
mL).-
Yield Tip: If emulsion forms, add saturated Rochelle’s salt (Potassium Sodium Tartrate) solution and stir for 1 hour to break the boron complex.
-
-
Purification: Dry organics (
), filter, and concentrate.
Expected Yield: 85-88% (Isolated).
Method B: Catalytic Hydrogenation (Pd/C)
Best for: Scale-up (>100g), clean substrates, "Green" requirements.
Protocol:
-
Setup: In a pressure vessel (Parr shaker or autoclave), load Acetophenone (10 mmol), 10 wt% Pd/C catalyst (5 mol% loading), and Ethanol (30 mL).
-
Purge: Purge the vessel 3 times with Nitrogen, then 3 times with Hydrogen.
-
Reaction: Pressurize to 3 atm (45 psi)
. Agitate vigorously at RT for 2-4 hours.-
Monitoring: Monitor
uptake. Reaction stops when uptake plateaus.
-
-
Workup: Vent
. Filter the mixture through a Celite pad to remove the catalyst. Caution: Pd/C is pyrophoric when dry. Keep wet. -
Isolation: Concentrate the filtrate under reduced pressure.
Expected Yield: 94-96% (Isolated).
Decision Logic for Process Development
When should you switch from Borohydride to Catalytic Hydrogenation? Use this logic flow.
Figure 2: Decision matrix for selecting reduction methodology based on scale and substrate complexity.
References
-
Soom, N. A., & Thiemann, T. (2016).[1] Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions.[1][2][3][4] International Journal of Organic Chemistry.
- Context: Validates the chemoselectivity differences between standard hydrogen
-
Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health and Safety.
- Context: Authoritative guide on the safety risks of catalytic hydrogenation (pyrophoricity/pressure) vs. borohydride.
- GlaxoSmithKline Solvent Selection Guide. (2016). Green Chemistry.
-
Astruc, D. (2007). "The metathesis reactions: from a historical perspective to recent developments." New Journal of Chemistry.
- Context: Discusses catalytic efficiency and turnover frequencies (TOF) relevant to Method B.
Sources
Safety Operating Guide
4-[(Furan-2-ylmethyl)-amino]-phenol proper disposal procedures
Executive Summary: Immediate Action Plan
-
Waste Classification: Hazardous Organic Waste (Toxic, Irritant, Potential Carcinogen).
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
-
Critical Prohibition: NEVER dispose of this compound down the drain. It is acutely toxic to aquatic life and poses long-term environmental persistence risks.[1][2][3]
-
Storage: Store in amber glass containers (light-sensitive) within secondary containment. Segregate from strong oxidizers and acids.[4]
Chemical Profile & Hazard Assessment
To dispose of 4-[(Furan-2-ylmethyl)-amino]-phenol safely, you must understand the synergistic hazards of its moieties: the aminophenol core and the furan ring .
| Feature | Specification | Disposal Implication |
| Structure | Phenol ring + Secondary Amine + Furan moiety | Complex Hazard: Combines corrosive potential of phenols with the sensitization/toxicity of amines and carcinogenicity of furans. |
| Stability | Air and Light Sensitive | Oxidation Risk: Rapidly oxidizes to dark brown/black "tars" (quinones) upon air exposure. Waste containers may discolor; this does not reduce toxicity. |
| Toxicity | Acute Tox.[1][5][6] (Oral/Inhalation); Skin Sensitizer | Handling: Double nitrile gloves and P95/P100 respiratory protection are mandatory during waste transfer. |
| Aquatic Risk | High (H400/H410) | Zero Discharge: Even trace amounts can disrupt wastewater treatment bacteria and kill aquatic fauna. |
| Reactivity | Incompatible with Strong Oxidizers | Segregation: Do not commingle with nitric acid, peroxides, or permanganates in waste streams (Fire/Explosion risk). |
Why Incineration? Chemical deactivation (e.g., using bleach/hypochlorite) is not recommended for this compound. Oxidizing aminophenols can generate quinone imines, which are often more reactive and toxic than the parent compound. Controlled incineration ensures complete destruction of the furan ring and aromatic system.
Pre-Disposal Stabilization & Packaging
Before contacting your waste hauler, stabilize the material to prevent accidents during storage.
A. Solid Waste (Powder/Crystals)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) or Amber Glass jar.
-
Bagging: If the material is in a vial, place the entire vial into a clear, sealable plastic bag (4-mil thickness) before placing it in the waste drum. This "lab pack" method prevents dispersion if the vial breaks.
-
Labeling: Mark clearly as "Solid Hazardous Waste: Toxic Organic." List constituents: 4-[(Furan-2-ylmethyl)-amino]-phenol, 100%.
B. Liquid Waste (Mother Liquors/Solutions)
-
Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol, DCM) is compatible with the waste container (usually HDPE or Steel).
-
pH Check: If the solution is acidic (from synthesis workup), neutralize to pH 6–9 using Sodium Bicarbonate before adding to organic waste drums to prevent drum corrosion or gas generation.
-
Headspace: Leave 10% headspace in the container to allow for thermal expansion.
The Disposal Workflow
This self-validating workflow ensures compliance from the bench to the pickup dock.
Figure 1: Decision matrix for disposing of 4-[(Furan-2-ylmethyl)-amino]-phenol based on physical state.
Spill Response Protocol
Scenario: You drop a 5g vial of solid powder on the floor.
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.
-
PPE Up: Don double nitrile gloves , safety goggles, lab coat, and a P95/N95 respirator (dust protection is critical due to the furan moiety).
-
Contain: Cover the spill with a damp paper towel (to prevent dust) or use a dedicated chem-sorb powder .
-
Note: Do not use dry sweeping, which aerosolizes the toxic dust.
-
-
Clean: Scoop the absorbed material into a disposable wide-mouth jar.
-
Decontaminate: Wipe the surface with a soap/water solution (surfactants help lift the hydrophobic phenol). Place all wipes and gloves used into the hazardous waste jar.
-
Label: "Hazardous Waste: Debris contaminated with Toxic Aminophenol."
Regulatory Compliance & Codes
When filling out your waste manifest, use the following guidelines. Note: Always verify with your local EHS officer as state regulations vary.
-
RCRA Status (USA): While this specific intermediate is likely not P-listed or U-listed by name, it defaults to Characteristic Hazardous Waste if it exhibits toxicity or ignitability.
-
Likely Codes: D001 (if in flammable solvent), D003 (if potentially reactive), or simply Non-RCRA Regulated Hazardous Waste (if only toxic, but still requires incineration).
-
-
DOT Shipping (if transporting):
-
Proper Shipping Name: Toxic solids, organic, n.o.s. (4-[(Furan-2-ylmethyl)-amino]-phenol).
-
Hazard Class: 6.1 (Toxic).
-
Packing Group: III.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
PubChem. (n.d.). Compound Summary: Aminophenol Derivatives. National Library of Medicine.
-
U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators: Managing Your Waste.[7]
-
Sigma-Aldrich. (n.d.).[1] Safety Data Sheet (Generic Aminophenol/Furan Derivatives).
Sources
Personal protective equipment for handling 4-[(Furan-2-ylmethyl)-amino]-phenol
Designation: Furosemide Impurity F / Intermediate CAS: 478358-10-0 (Analogous/Related) Risk Category: High-Potency Pharmaceutical Intermediate (HPPI)[1]
Part 1: Molecular Hazard Profiling (The "Why")
As researchers, we often treat catalog reagents as static entities. However, 4-[(Furan-2-ylmethyl)-amino]-phenol acts as a dynamic system of hazards due to its tripartite structure.[1] Understanding these moieties is critical to selecting the correct safety architecture.
-
The Phenolic Core (Systemic Tox): Like its parent p-aminophenol, this moiety facilitates rapid dermal absorption. Once systemic, it can induce methemoglobinemia (oxidizing hemoglobin to a non-functional state).
-
The Furan Ring (Carcinogenicity): Furan derivatives are structural alerts for genotoxicity. Metabolic activation (via CYP450) can open the furan ring to form reactive dicarbonyls (e.g., cis-2-butene-1,4-dial), which cross-link DNA.[1]
-
The Secondary Amine Linker (Sensitization): This bridge makes the molecule prone to oxidation. Upon exposure to air or light, it degrades into quinone imines—potent electrophiles that cause severe skin sensitization and allergic dermatitis.
Operational Implication: You are not just handling a toxic powder; you are handling a pro-oxidant sensitizer with genotoxic potential . Standard "lab safety" is insufficient; containment is mandatory.
Part 2: The PPE Firewall
Self-Validating Logic: If you can smell the reagent, your PPE has already failed.
PPE Selection Matrix
| Protection Zone | Component | Specification | Scientific Rationale |
| Dermal (Hands) | Primary Glove | Nitrile (0.11 mm) | Sacrificial layer for dexterity.[1] Change every 15 mins. |
| Secondary Glove | Silver Shield / Laminate (EVOH) | Critical: Phenols permeate nitrile rapidly. EVOH provides >4h breakthrough time against aromatic amines. | |
| Respiratory | Primary | Fume Hood / BSC Class II | Engineering controls are primary. HEPA filtration captures particulates. |
| Secondary | N95 / P100 Respirator | Required only if weighing outside a hood (strongly discouraged) or during spill cleanup. | |
| Ocular | Eye Wear | Chemical Goggles | Safety glasses are insufficient. Phenolic dust is corrosive to corneal tissue; a seal is required. |
| Body | Suit | Tyvek® Lab Coat (Disposable) | Cotton coats absorb phenols, holding them against the skin.[1] Use disposable, non-woven polypropylene. |
Part 3: Operational Protocol (Step-by-Step)
Phase A: Preparation & Weighing
Objective: Prevent aerosolization of the "unknown potency" powder.
-
The "Static Kill" Step: Place an ionizing fan or anti-static gun inside the balance enclosure.
-
Reasoning: Aminophenol derivatives are often electrostatic. Static discharge can disperse micro-particles onto your cuffs/sleeves.
-
-
Double-Containment Weighing:
-
Tare a pre-weighed vial with its cap on.
-
Open the stock bottle only inside the hood.
-
Transfer solid to the vial.
-
Cap the vial inside the hood before moving it to the balance.
-
Validation: The balance never sees the open powder; the hood captures all drift.
-
Phase B: Solubilization
Objective: Mitigate exothermic oxidation.
-
Solvent Choice: Degas solvents (DMSO or Methanol) with Argon/Nitrogen for 10 minutes prior to use.
-
Reasoning: Dissolved oxygen rapidly attacks the amino-linker, turning the solution black (degradation).[1]
-
-
** dissolution:** Add solvent slowly. If using DMSO, expect a mild exotherm.
-
Visual Check: The solution should be clear to pale yellow. Dark brown/black indicates oxidation —discard as hazardous waste (do not use for biological assays as quinones interfere with redox readouts).
Part 4: Emergency & Disposal Plan
Spill Response (Dry Powder)
-
Evacuate: Clear the immediate 10ft radius.
-
PPE Upgrade: Don double nitrile gloves and P100 respirator.
-
Neutralization: Do NOT use water (spreads contamination). Cover spill with vermiculite or sand .
-
Cleanup: Gently sweep into a biohazard bag. Wipe surface with 10% Sodium Ascorbate (antioxidant) followed by 70% Ethanol.
Waste Disposal Logic
Segregation is vital to prevent fire hazards.
-
Stream A (Solid): Incineration only. Label: Toxic, Sensitizer.[1]
-
Stream B (Liquid - Organic): Halogenated waste stream (if DCM used) or Non-Halogenated.[1]
-
CRITICAL: Do NOT mix with oxidizing acids (Nitric/Perchloric). The furan ring is electron-rich and can react violently.[1]
Part 5: Visualization & Logic Flows[1]
Diagram 1: Risk Assessment & PPE Decision Tree
Caption: Logic flow for determining PPE based on operational state (Solid vs. Solution).
Diagram 2: Degradation & Handling Workflow
Caption: The chemical degradation pathway explaining the need for inert gas handling.
[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 586842, 4-Aminophenol (Structural Analog Hazards).[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Substance Information: Furan (Carcinogenicity & Peroxide Hazards). Retrieved from [Link][1]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Aminophenols. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
